Cas no 1804188-12-2 (1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)

1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one
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- インチ: 1S/C12H13BrF2O2/c1-3-8-6-9(11(13)7(2)16)4-5-10(8)17-12(14)15/h4-6,11-12H,3H2,1-2H3
- InChIKey: MNTPLGQDJCYSKX-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1=CC=C(C(CC)=C1)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 261
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 4.2
1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013022328-500mg |
1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one |
1804188-12-2 | 97% | 500mg |
823.15 USD | 2021-06-24 | |
Alichem | A013022328-1g |
1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one |
1804188-12-2 | 97% | 1g |
1,460.20 USD | 2021-06-24 | |
Alichem | A013022328-250mg |
1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one |
1804188-12-2 | 97% | 250mg |
489.60 USD | 2021-06-24 |
1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-oneに関する追加情報
1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one: A Comprehensive Overview
1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one, also known by its CAS number 1804188-12-2, is a complex organic compound with significant applications in various fields of chemistry. This compound has garnered attention due to its unique structural features and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.
The molecular structure of 1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one is characterized by a ketone group attached to a brominated carbon, which is further connected to a substituted phenyl ring. The phenyl ring bears a difluoromethoxy group at the para position and an ethyl group at the meta position. This arrangement imparts the compound with unique electronic and steric properties, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of such compounds in drug discovery. For instance, researchers have explored the role of difluoromethoxy groups in modulating the pharmacokinetic profiles of bioactive molecules. The presence of this group in 1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one suggests its potential as a precursor for drugs targeting specific biological pathways. Additionally, the bromine atom at the alpha position of the ketone group facilitates various nucleophilic substitutions, enabling versatile transformations in synthetic routes.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Advanced techniques such as Suzuki coupling or Buchwald-Hartwig amination have been employed to introduce the necessary substituents onto the aromatic ring. The introduction of the difluoromethoxy group is often achieved through nucleophilic aromatic substitution or direct fluorination methods, depending on the specific conditions required.
In terms of applications, 1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one has shown promise in agrochemical research. Its ability to act as an intermediate in the synthesis of herbicides and insecticides has been documented in recent studies. For example, researchers have reported enhanced efficacy when this compound is used as a precursor for designing molecules with improved selectivity against target pests.
The environmental impact of such compounds is another area of growing interest. As industries increasingly prioritize sustainability, there has been a shift toward developing greener synthetic methods for compounds like 1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one. Recent advancements include the use of catalytic systems that reduce waste generation and energy consumption during synthesis.
In conclusion, 1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one, with its CAS number 1804188-12-2, represents a significant molecule in contemporary organic chemistry. Its structural features and functional groups make it a valuable tool in drug discovery, agrochemical development, and material science. As research continues to uncover new applications and optimized synthetic pathways, this compound is poised to play an even more critical role in advancing chemical innovation.
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